molecular formula C10H13BO5 B8248878 (3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid

(3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid

Cat. No.: B8248878
M. Wt: 224.02 g/mol
InChI Key: QSIGKYBQDHLIMA-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor using bis(pinacolato)diboron. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Research: Investigated for its potential as an enzyme inhibitor and in the study of boron-containing biomolecules.

Mechanism of Action

The primary mechanism of action for (3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxy and methoxycarbonyl substituents.

    3-Methoxyphenylboronic Acid: Similar structure but without the methoxycarbonyl group.

    4-Methylphenylboronic Acid: Similar structure but without the methoxy and methoxycarbonyl groups.

Uniqueness

(3-Methoxy-5-(methoxycarbonyl)-4-methylphenyl)boronic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which can influence its reactivity and solubility. These substituents can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-methoxy-5-methoxycarbonyl-4-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-6-8(10(12)16-3)4-7(11(13)14)5-9(6)15-2/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIGKYBQDHLIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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